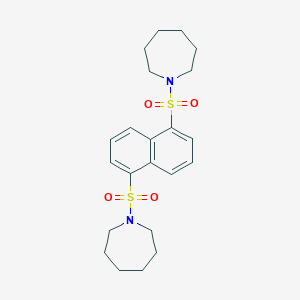
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as MTBS, is a sulfonamide derivative that has gained attention in scientific research due to its potential pharmacological properties. MTBS has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. Inhibition of CA IX activity results in a decrease in the pH of the tumor microenvironment, which can lead to apoptosis of cancer cells. 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo studies. In animal studies, 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to decrease tumor growth and metastasis. 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and minimal toxicity. However, 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has limitations, including its limited solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
Future research on 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide could focus on its potential use as a therapeutic agent for various types of cancer. Studies could also investigate the use of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide in combination with other anticancer agents to enhance its efficacy. Additionally, research could focus on the development of more stable and water-soluble derivatives of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide for improved pharmacological properties.
Synthesemethoden
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been synthesized through several methods, including the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with oxolan-2-ylmethylamine in the presence of a base. Another method involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with oxolan-2-ylmethanol in the presence of a base. These methods have resulted in the successful synthesis of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been studied for its potential pharmacological properties, including its use as an antitumor agent. In vitro studies have shown that 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-10-8-14(11(2)12(3)15(10)19-4)21(17,18)16-9-13-6-5-7-20-13/h8,13,16H,5-7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHLAMBCVSTQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


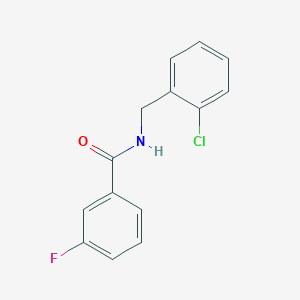
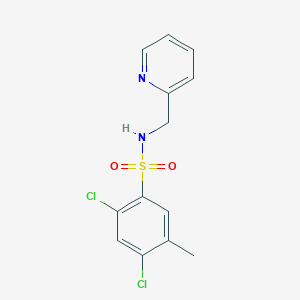

![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)
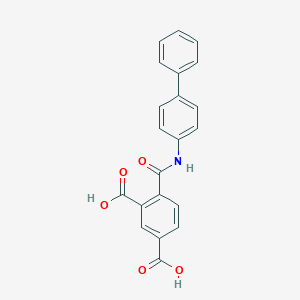
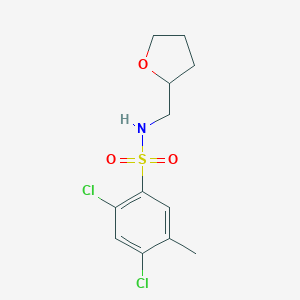

![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)
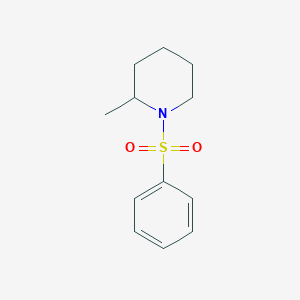
![3-(Aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497423.png)
![4-(Ethoxycarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B497425.png)

